molecular formula C30H25NO6 B1390333 Fmoc-DL-thyronine CAS No. 1452575-06-2

Fmoc-DL-thyronine

Cat. No.: B1390333
CAS No.: 1452575-06-2
M. Wt: 495.5 g/mol
InChI Key: LFDWCUHMDBIXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-DL-thyronine is a derivative of L-thyronine, an endogenous hormone produced by the thyroid gland . It is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis .


Molecular Structure Analysis

This compound contains a total of 62 atoms; 25 Hydrogen atoms, 30 Carbon atoms, 1 Nitrogen atom, and 6 Oxygen atoms . It also contains 66 bonds, including 41 non-H bonds, 26 multiple bonds, 9 rotatable bonds, 2 double bonds, 24 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 ether .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C30H25NO6 and a molecular weight of 495.52 . The Chiralpak QN-AX column allowed separation of 11 out of 13 Fmoc-dl-amino acids with a resolution greater than 1.5 .

Relevant Papers Several papers were found during the search. One paper discusses the role of thyroid hormone metabolites and analogues in human health and disease . Another paper discusses the use of Fmoc-derivatized cationic peptides . These papers could provide further insights into the properties and potential applications of this compound.

Mechanism of Action

While the specific mechanism of action for Fmoc-DL-thyronine is not available, it is known that thyroid hormones like L-thyronine exert their physiological effects by controlling DNA transcription and protein synthesis . This effect on DNA is obtained by the binding of the thyroid hormone to the thyroid receptors attached to DNA .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO6/c32-20-11-15-22(16-12-20)37-21-13-9-19(10-14-21)17-28(29(33)34)31-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28,32H,17-18H2,(H,31,35)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDWCUHMDBIXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC5=CC=C(C=C5)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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